2-(1H-pyrazol-4-yl)benzo[d]thiazole
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Overview
Description
2-(1H-pyrazol-4-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both pyrazole and benzothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)benzo[d]thiazole typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method provides good yields and is considered straightforward and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or benzothiazole rings.
Scientific Research Applications
2-(1H-pyrazol-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)benzimidazole: Similar structure but contains a benzimidazole ring instead of a benzothiazole ring.
2-(1H-pyrazol-4-yl)benzofuran: Contains a benzofuran ring instead of a benzothiazole ring.
2-(1H-pyrazol-4-yl)benzoxazole: Contains a benzoxazole ring instead of a benzothiazole ring.
Uniqueness
2-(1H-pyrazol-4-yl)benzo[d]thiazole is unique due to the presence of both pyrazole and benzothiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential biological activities and makes it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
40142-85-6 |
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Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12) |
InChI Key |
FIDWSDWHERQYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CNN=C3 |
Origin of Product |
United States |
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